2-Ethyl-2,6-diazaspiro[3.3]heptane
Description
Overview of Spirocyclic Ring Systems in Organic Chemistry
Spiro compounds are a fascinating class of molecules in organic chemistry, characterized by their unique structure where two rings are connected by a single common atom, known as the spiro atom. walshmedicalmedia.comwikipedia.org This arrangement distinguishes them from other bicyclic systems and imparts a distinct three-dimensional geometry. walshmedicalmedia.com Spirocyclic systems can be composed entirely of carbon atoms (carbocyclic) or contain one or more non-carbon atoms (heterocyclic). wikipedia.org
The presence of the spiro junction creates a rigid molecular framework, which can be advantageous in various applications, particularly in drug discovery and materials science. walshmedicalmedia.comrsc.org This rigidity can lead to improved binding affinity and selectivity for biological targets. The constrained conformation of spirocycles also often results in enhanced metabolic stability and better control over the spatial orientation of functional groups. rsc.orgresearchgate.net
Significance of Spiro[3.3]heptane Scaffolds in Contemporary Chemical Synthesis
Among the diverse array of spirocyclic systems, spiro[3.3]heptane scaffolds have gained considerable attention in modern chemical synthesis. researchgate.net These structures, consisting of two four-membered rings fused at a central carbon, serve as valuable building blocks due to their compact and three-dimensional nature. enamine.net They are often considered as conformationally restricted bioisosteres of more flexible structures like cyclohexane, offering a way to fine-tune the physicochemical properties of molecules. researchgate.netacs.org
The rigid nature of the spiro[3.3]heptane core allows for precise positioning of substituents in three-dimensional space, which is a crucial aspect in the design of new drugs and materials. enamine.netacs.org The introduction of heteroatoms, such as nitrogen in the 2 and 6 positions to form 2,6-diazaspiro[3.3]heptane, further expands the utility of this scaffold by introducing sites for chemical modification and influencing properties like solubility and basicity. thieme-connect.deacs.org
Historical Development of 2,6-Diazaspiro[3.3]heptane Chemistry
The 2,6-diazaspiro[3.3]heptane ring system, while first reported over 60 years ago, has seen a recent surge in interest within the scientific community. thieme-connect.de Early work laid the foundation for the synthesis of this unique heterocyclic scaffold. However, it is the growing demand for novel, three-dimensional molecular frameworks in drug discovery that has propelled the development of more efficient and versatile synthetic routes to 2,6-diazaspiro[3.3]heptane derivatives. researchgate.netthieme-connect.deresearchgate.net
Researchers have developed practical methods for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes, making these valuable intermediates more accessible for library synthesis and large-scale production. thieme-connect.de These advancements have enabled the exploration of 2,6-diazaspiro[3.3]heptanes as surrogates for other cyclic amines, such as piperazine (B1678402), in medicinal chemistry programs. acs.orgmdpi.com The ongoing research in this area continues to uncover new applications and highlight the importance of this spirocyclic system. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-ethyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-7(6-9)3-8-4-7/h8H,2-6H2,1H3 |
InChI Key |
FEQYGZQTXXNFHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C1)CNC2 |
Origin of Product |
United States |
Synthesis and Characterization of 2 Ethyl 2,6 Diazaspiro 3.3 Heptane
The synthesis of 2-Ethyl-2,6-diazaspiro[3.3]heptane and its derivatives typically involves multi-step sequences starting from readily available materials. A general approach to the 2,6-diazaspiro[3.3]heptane core involves the construction of the two azetidine (B1206935) rings around a central quaternary carbon.
One common strategy for preparing substituted 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde precursor. thieme-connect.de For the synthesis of N-substituted derivatives, a common intermediate is tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. The synthesis of this intermediate often starts from 2,2-bis(hydroxymethyl)propane-1,3-diol. guidechem.com This is followed by deprotection and subsequent alkylation to introduce the desired substituent, such as an ethyl group. mdpi.com
For instance, the synthesis of a related compound, tert-butyl 6-(1-phenylethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate, can be achieved, which upon deprotection yields the free amine that can be further functionalized. guidechem.com The synthesis of various N-aryl-2,6-diazaspiro[3.3]heptanes has been accomplished through palladium-catalyzed C-N cross-coupling reactions. mdpi.com
The characterization of this compound and its intermediates relies on standard spectroscopic techniques.
| Property | Value |
| Molecular Formula | C7H14N2 |
| Monoisotopic Mass | 126.1157 Da |
| Predicted XlogP | -0.1 |
Table 1: Key Properties of this compound. uni.lu
Advanced Spectroscopic and Structural Characterization of 2 Ethyl 2,6 Diazaspiro 3.3 Heptane and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For derivatives of 2,6-diazaspiro[3.3]heptane, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign every proton and carbon atom in the molecule, confirming the spirocyclic core and the nature of substituents on the nitrogen atoms.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. While specific spectral data for 2-ethyl-2,6-diazaspiro[3.3]heptane is not widely published, analysis of its parent compound and N-protected analogues, such as tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, allows for an accurate prediction of its spectral features. guidechem.comchemicalbook.comnih.gov
The ¹H NMR spectrum of a this compound derivative would be expected to show a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–CH₂–) of the ethyl group, a characteristic pattern for this substituent. The four methylene groups of the two azetidine (B1206935) rings in the spiro[3.3]heptane core are chemically equivalent in the unsubstituted parent compound but become distinct with N-substitution, leading to more complex signal patterns.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, one would expect to see signals corresponding to the two carbons of the ethyl group, the four methylene carbons of the azetidine rings, and the central spiro carbon atom. The chemical shifts of the carbons adjacent to the nitrogen atoms are particularly informative.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Spiro C | - | ~35-45 |
| Ring CH₂ | ~3.5-4.0 | ~50-60 |
| N-CH₂-CH₃ | ~2.5-3.0 (quartet) | ~45-55 |
Note: These are estimated values based on typical chemical shifts for similar structural motifs.
To unambiguously assign the proton and carbon signals, especially in more complex analogues, two-dimensional (2D) NMR experiments are utilized. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show a correlation between the methyl and methylene protons of the ethyl group. It would also help to identify protons on the same azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary spiro carbon, which has no attached protons, by observing its correlation with the protons on the adjacent methylene groups. It also confirms the connectivity between the ethyl group and the nitrogen atom of the azetidine ring.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound (C₇H₁₄N₂), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its elemental composition. uni.lu
The predicted monoisotopic mass of this compound is 126.1157 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 126. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of an ethyl radical (•CH₂CH₃) would result in a significant fragment ion at m/z 97. Further fragmentation of the azetidine rings would also produce a characteristic pattern.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M+H]⁺ | 127.1230 | Protonated Molecule |
| [M]⁺ | 126.1157 | Molecular Ion |
Data based on predicted values for the molecular formula C₇H₁₄N₂. uni.lu
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would be characterized by the vibrations of its C-H, C-N, and N-H bonds (if the second nitrogen is unsubstituted).
Key expected absorptions include:
C-H stretching vibrations from the ethyl group and the azetidine rings, typically in the range of 2850-2960 cm⁻¹.
N-H stretching vibration (for the secondary amine) would appear as a moderate band around 3300-3500 cm⁻¹.
C-N stretching vibrations would be found in the fingerprint region, typically between 1000-1250 cm⁻¹. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm that the compound is not an amide or ketone derivative. docbrown.info
Table 3: Characteristic IR Absorptions for this compound Analogues
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (sp³) | 2850-2960 | Strong |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula. For this compound (C₇H₁₄N₂), the theoretical elemental composition would be:
Carbon (C): 66.62%
Hydrogen (H): 11.18%
Nitrogen (N): 22.20%
Close agreement between the experimental and calculated values provides strong evidence for the assigned molecular formula. nih.gov
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic methods provide detailed information about molecular connectivity, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. researchgate.net This technique provides accurate bond lengths, bond angles, and stereochemical relationships.
For a derivative of 2,6-diazaspiro[3.3]heptane, an X-ray crystal structure would definitively confirm the spirocyclic nature of the core, showing the two azetidine rings joined at a single carbon atom. It would also reveal the conformation of the rings and the geometry around the nitrogen atoms. Although a crystal structure for this compound itself is not publicly available, data from closely related spiro[3.3]heptane systems have confirmed the characteristic strained four-membered ring structures. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate |
Conformational Analysis and Stereochemical Aspects of Spiro 3.3 Heptane Systems
Theoretical Framework of Conformational Analysis in Strained Rings
The conformation of cyclic molecules is a balance of several types of strain, primarily angle strain, torsional strain, and steric strain. libretexts.org In small rings like cyclobutane (B1203170), which forms the building blocks of spiro[3.3]heptane, these strains are particularly pronounced.
Angle Strain: Adolf von Baeyer's initial theory posited that cycloalkanes are planar, leading to significant angle strain in rings that deviate from the ideal tetrahedral angle of 109.5°. maricopa.edu For a planar cyclobutane, the internal bond angles would be 90°, resulting in substantial angle strain. maricopa.edulibretexts.org
Torsional Strain: This strain arises from the eclipsing of bonds on adjacent atoms. In a planar cyclobutane, all C-H bonds would be eclipsed, contributing to its instability. maricopa.edu
Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity.
To alleviate this combined strain, four-membered rings like cyclobutane adopt a puckered or "butterfly" conformation. maricopa.edusaskoer.ca This non-planar arrangement reduces torsional strain by staggering the C-H bonds and slightly decreases angle strain. The molecule rapidly interconverts between two equivalent puckered conformations. saskoer.ca
Conformational Preferences and Dynamics of 2,6-Diazaspiro[3.3]heptane
Introducing heteroatoms, such as nitrogen in the 2 and 6 positions to form 2,6-diazaspiro[3.3]heptane, influences the conformational landscape. The presence of nitrogen atoms with their lone pairs of electrons can affect bond lengths, bond angles, and electronic interactions within the rings.
2,6-Diazaspiro[3.3]heptane is a key structural motif that has been utilized as a piperazine (B1678402) bioisostere in drug discovery. rsc.orgnih.govacs.org Its rigid framework provides predictable vectorization of substituents, which can lead to improved target selectivity. researchgate.netuniba.it The conformational rigidity of the 2,6-diazaspiro[3.3]heptane core is a defining characteristic. researchgate.net
Computational studies and experimental data suggest that the spiro[3.3]heptane skeleton is non-planar. chemrxiv.org The dynamics of this system involve ring-puckering of the two azetidine (B1206935) rings. The barrier to this ring inversion is a critical parameter that dictates the conformational behavior of the molecule and its derivatives.
Influence of Substituents on Spirocyclic Conformations and Ring Inversion Barriers
The introduction of substituents onto the 2,6-diazaspiro[3.3]heptane core, such as an ethyl group at one of the nitrogen atoms, has a significant impact on the molecule's conformation and dynamics.
Substituents on the nitrogen atoms can influence the ring inversion barrier. The size and nature of the N-substituent can sterically hinder the ring-puckering motion, potentially leading to a higher energy barrier for inversion. For instance, bulky substituents would be expected to increase the energy difference between the ground state and the transition state of the ring inversion process.
Stereoisomerism and Chirality in 2,6-Diazaspiro[3.3]heptane Derivatives
The spiro[3.3]heptane framework is a source of unique stereoisomerism. The spiroatom itself can be a stereocenter, and the substitution pattern on the rings can lead to various forms of chirality. wikipedia.orgnih.gov
Spiro compounds can exhibit axial chirality, which arises from a spatially restricted rotation around a chiral axis. wikipedia.orgstackexchange.com In the case of appropriately substituted spiro[3.3]heptanes, the axis passes through the spiro carbon and the atoms opposite to it in each ring. stackexchange.comechemi.com This is analogous to the chirality observed in allenes. stackexchange.com The assignment of absolute configuration for such axially chiral spiro compounds can be challenging but has been unequivocally determined for several derivatives. wikipedia.org
The synthesis of enantiomerically pure 2,6-diazaspiro[3.3]heptane derivatives is of significant interest, particularly for applications in medicinal chemistry. Several strategies have been developed to achieve enantioselective and diastereoselective synthesis.
Enzymatic Methods: Biocatalysis, particularly using enzymes like ketoreductases and esterases, has been successfully employed for the kinetic resolution and asymmetric synthesis of spiro[3.3]heptane derivatives. acs.orgrsc.orgresearchgate.net For example, ketoreductase-mediated desymmetrization has been used to induce axial chirality in 2,6-disubstituted spiro[3.3]heptane systems, providing access to both enantiomers with high enantiomeric excess. acs.org
Chiral Auxiliaries: The use of chiral auxiliaries, such as Ellman's sulfinamide, in reactions like the Strecker synthesis has enabled the diastereoselective formation of substituted spiro[3.3]heptane derivatives. nih.gov Although diastereoselectivity can be moderate, chromatographic separation allows for the isolation of pure stereoisomers. nih.gov
Asymmetric Catalysis: Metal-catalyzed reactions, for instance, using iridium-containing cytochrome P450 enzymes, have been developed for the enantioselective synthesis of spirocyclic nitrogen-containing heterocycles. acs.org These methods can provide access to substituted spirocycles with high enantiopurity. acs.org
Diastereoselective Control: In the synthesis of polysubstituted spirocycles, achieving diastereoselective control is crucial. For instance, in the synthesis of spiro[3.3]heptanes via [2+2] cycloadditions, the stereochemistry of the starting materials can dictate the stereochemical outcome of the product. researchgate.net Good diastereoselectivity is often observed in the formation of highly substituted spiro-compounds. rsc.org
Determining the absolute and relative stereochemistry of chiral 2,6-diazaspiro[3.3]heptane derivatives is essential for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is typically employed.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative configuration of crystalline spiro compounds. nih.govnih.gov It provides a three-dimensional structure of the molecule, unequivocally establishing the spatial arrangement of all atoms.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for determining the relative stereochemistry of diastereomers in solution. researchgate.netacs.org By analyzing through-space correlations between protons, the cis/trans relationship of substituents can be established.
Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is a valuable technique for assigning the absolute configuration of molecules in solution. acs.orgresearchgate.net The experimental VCD spectrum is compared with the spectrum calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), for a known configuration. nih.govacs.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. nih.gov
Cahn-Ingold-Prelog (CIP) System: The absolute configuration of chiral centers and axially chiral molecules is designated using the R/S nomenclature according to the Cahn-Ingold-Prelog priority rules. For spiro compounds with axial chirality, a slight modification of the CIP system is used to assign priorities to the ring extensions. wikipedia.org
The following table summarizes some of the synthetic and analytical methods used for stereochemical control and assignment in spiro[3.3]heptane systems.
| Methodology | Application | Key Features | References |
| Enzymatic Resolution/Desymmetrization | Enantioselective Synthesis | High enantioselectivity, use of biocatalysts (ketoreductases, lipases). | acs.orgrsc.orgresearchgate.net |
| Chiral Auxiliaries | Diastereoselective Synthesis | Use of removable chiral groups to direct stereochemistry. | nih.gov |
| Asymmetric Catalysis | Enantioselective Synthesis | Employs chiral catalysts (e.g., metal-enzyme hybrids) for high enantiomeric excess. | acs.org |
| X-ray Crystallography | Absolute and Relative Stereochemical Assignment | Definitive method for solid-state structure determination. | nih.govnih.gov |
| 2D NMR (NOESY) | Relative Stereochemical Assignment | Determines through-space proximity of atoms in solution. | researchgate.netacs.org |
| Vibrational Circular Dichroism (VCD) | Absolute Stereochemical Assignment | Compares experimental and calculated spectra for configuration determination in solution. | acs.orgresearchgate.net |
Reactivity and Functionalization of the 2,6 Diazaspiro 3.3 Heptane Scaffold
General Reactivity Patterns of Spirocyclic Amines
Spirocyclic amines, including the 2,6-diazaspiro[3.3]heptane system, possess distinct reactivity due to their unique topology. The spirocenter imparts significant rigidity to the molecule, which can influence the accessibility and reactivity of the amine functionalities. rsc.org The four-membered azetidine (B1206935) rings in 2,6-diazaspiro[3.3]heptane are strained, although less so than three-membered aziridine (B145994) rings. rsc.orgnih.gov This ring strain is a key driver for certain chemical transformations. acs.org
The reactivity of spirocyclic amines is often harnessed in the synthesis of complex molecules and pharmacologically active compounds. nih.govnih.gov Their rigid nature can lead to a decrease in the conformational entropy penalty upon binding to a biological target. rsc.org The nitrogen atoms behave as typical secondary amines, readily undergoing reactions such as alkylation, acylation, and arylation. However, the strained nature of the azetidine rings can also make them susceptible to ring-opening reactions under certain conditions, a factor that must be considered during synthetic planning. For instance, treatment of 2,6-diazaspiro[3.3]heptane derivatives with hydrochloric acid has been observed to cause ring opening. mdpi.com
Functionalization Reactions at Nitrogen Atoms
The nitrogen atoms of the 2,6-diazaspiro[3.3]heptane scaffold are primary sites for chemical modification, allowing for the introduction of a wide array of substituents to modulate the molecule's properties.
Selective protection and deprotection of the nitrogen atoms are crucial for the controlled synthesis of functionalized 2,6-diazaspiro[3.3]heptane derivatives. Common protecting groups such as tert-butoxycarbonyl (Boc), benzyl (B1604629) (Bn), and tosyl (Ts) are frequently employed. acs.orgmdpi.com The choice of protecting group depends on its stability to subsequent reaction conditions and the specific conditions required for its removal. uchicago.edu
A concise and scalable synthesis often yields a monoprotected 2,6-diazaspiro[3.3]heptane, which is a versatile building block for further derivatization. acs.orgacs.org For example, N-Boc protected azetidine can be prepared via hydrogenolytic cleavage of an N-benzyl group followed by treatment with Boc anhydride (B1165640) (Boc₂O). acs.org The tosyl group can be cleaved using magnesium in methanol. acs.org
The removal of these protecting groups is a critical step. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or with hydrochloric acid. mdpi.comcreative-peptides.com However, as noted, strong acidic conditions like HCl can lead to the ring opening of the 2,6-diazaspiro[3.3]heptane scaffold, making TFA a preferred reagent for this deprotection. mdpi.com Benzyl groups are commonly removed by catalytic hydrogenation (e.g., H₂/Pd/C). mdpi.com
Table 1: Common Nitrogen Protecting Groups for 2,6-Diazaspiro[3.3]heptane and Their Removal
| Protecting Group | Abbreviation | Installation Reagent Example | Removal Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | mdpi.com |
| Benzyl | Bn | Benzyl bromide | H₂/Pd/C | mdpi.com |
| p-Toluenesulfonyl | Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Magnesium (Mg) in Methanol (MeOH) | acs.org |
N-Alkylation and N-Arylation Transformations
The unprotected nitrogen atom of a mono-protected 2,6-diazaspiro[3.3]heptane is readily available for N-alkylation and N-arylation reactions. These transformations are fundamental for incorporating the spirocyclic core into larger molecular structures, particularly in drug discovery. acs.org
Reductive amination is a practical method for N-alkylation, where the spiro-diamine reacts with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). thieme-connect.de Direct alkylation with alkyl halides can also be achieved. nih.gov
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of 2,6-diazaspiro[3.3]heptanes. acs.orgacs.org These reactions allow for the coupling of the spiro-diamine with a wide range of aryl halides, affording N-aryl-2,6-diazaspiro[3.3]heptane derivatives in good yields. acs.orgresearchgate.net The reaction conditions are generally tolerant of various functional groups on the aryl halide. researchgate.net For instance, monoprotected 2,6-diazaspiro[3.3]heptane has been successfully used in palladium-mediated amination reactions to produce a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. acs.orgnih.gov
Table 2: Examples of N-Alkylation and N-Arylation of 2,6-Diazaspiro[3.3]heptane
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Sodium triacetoxyborohydride | N-Alkyl-2,6-diazaspiro[3.3]heptane | thieme-connect.de |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd₂(dba)₃, RuPhos, NaO-t-Bu | N-Aryl-2,6-diazaspiro[3.3]heptane | mdpi.com |
Functionalization Reactions at Carbon Centers of the Spiro Core
While functionalization at the nitrogen atoms is more common, modifications to the carbon skeleton of the 2,6-diazaspiro[3.3]heptane core provide another avenue for structural diversification.
The cyclobutane (B1203170) ring of the spiro[3.3]heptane system, while relatively inert, can be functionalized. The strain within the four-membered ring can serve as a driving force for certain reactions. acs.orgnih.gov The synthesis of spiro-annulated cyclobutane derivatives can be achieved through methods like ketene (B1206846) [2+2] cycloadditions. niscpr.res.in The resulting cyclobutane ring can then undergo further transformations. For example, rearrangement reactions of spirocyclic cyclobutane N-halo aminals, promoted by N-halosuccinimides, can lead to ring expansion and the formation of bicyclic amidines. acs.org The development of methods for the catalytic arylboration of spirocyclic cyclobutenes provides access to highly substituted spiro[3.n]alkanes, demonstrating a pathway to functionalize the carbocyclic portion of such spiro-systems. nih.gov
The azetidine rings themselves can be sites of functionalization, although this is less explored than N-functionalization. The synthesis of spiro-3,2'-azetidine oxindoles highlights a method for intramolecular C-C bond formation to create functionalized azetidine-containing spirocycles. nih.gov The aza Paternò-Büchi reaction, a [2+2] cycloaddition between imines and alkenes, represents a direct approach to constructing functionalized azetidines, including spirocyclic variants. researchgate.net Additionally, the direct alkylation of related strained systems like 1-azabicyclo[1.1.0]butanes with organometallic reagents showcases a strategy for preparing bis-functionalized azetidines, which could potentially be adapted to the 2,6-diazaspiro[3.3]heptane scaffold. acs.org
Electrophilic and Nucleophilic Substitution Reactions on the Spirocyclic Scaffold
The reactivity of the 2,6-diazaspiro[3.3]heptane scaffold is dominated by nucleophilic substitution reactions occurring at the two nitrogen atoms. The lone pair of electrons on each nitrogen makes the scaffold a potent bis-nucleophile, readily reacting with a variety of electrophiles. In contrast, electrophilic substitution on the saturated carbon framework is not a characteristic reaction pathway due to the absence of π-electrons.
The nucleophilic character of the scaffold is widely exploited in synthetic chemistry, particularly in the construction of complex molecules for drug discovery. acs.org A prominent application is the use of mono-protected 2,6-diazaspiro[3.3]heptane derivatives, such as N-Boc-2,6-diazaspiro[3.3]heptane, in palladium-catalyzed aryl amination reactions (e.g., Buchwald-Hartwig amination). acs.orgnih.gov In these reactions, the unprotected secondary amine acts as a nucleophile, attacking an aryl halide to form a new carbon-nitrogen bond, thereby yielding N-aryl-2,6-diazaspiro[3.3]heptanes. acs.orgnih.gov
This reactivity allows the scaffold to be incorporated as a structural surrogate for piperazine (B1678402) in medicinal chemistry. acs.orgnih.gov The functionalization is not limited to arylation. The nitrogen atoms can also undergo nucleophilic attack on alkyl halides (N-alkylation) and other electrophilic species, enabling the synthesis of a wide range of disubstituted derivatives. The synthesis of the scaffold itself often relies on an intramolecular nucleophilic substitution, where an amine attacks a carbon bearing a leaving group to form one of the azetidine rings. thieme-connect.de
The table below summarizes key nucleophilic substitution reactions involving the 2,6-diazaspiro[3.3]heptane scaffold.
| Reaction Type | Reactants | Reagents & Conditions | Product |
| N-Arylation (Buchwald-Hartwig) | N-Boc-2,6-diazaspiro[3.3]heptane, Aryl Halide | Pd Catalyst, Ligand, Base | N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane |
| N-Alkylation | 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptane precursor | Base (e.g., K₂CO₃), DMF | 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptane |
| Reductive Amination | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Primary Amine/Aniline | NaBH(OAc)₃ or NaBH₄ | N-substituted (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine |
Ring-Opening Reactions of the 2,6-Diazaspiro[3.3]heptane System under Specific Conditions
The considerable ring strain within the two four-membered azetidine rings of the 2,6-diazaspiro[3.3]heptane system makes it susceptible to ring-opening reactions under specific, typically acidic, conditions. mdpi.com This reactivity is a critical consideration during synthetic manipulations, such as the removal of acid-labile protecting groups.
Research has shown that treatment of 2,6-diazaspiro[3.3]heptane derivatives with strong acids like hydrochloric acid (HCl) can lead to the opening of one of the azetidine rings. mdpi.com For instance, during the deprotection of a Boc-protected derivative, the use of HCl in diethyl ether was observed to cause ring opening. mdpi.com Consequently, alternative deprotection methods, such as using trifluoroacetic acid (TFA) in dichloromethane, are preferred to maintain the integrity of the spirocyclic core. mdpi.com
This susceptibility to ring cleavage is a known characteristic of strained small rings. In a related context, the oxetane (B1205548) ring in a precursor to the diazaspiro scaffold, 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane, was opened using a solution of hydrobromic acid. researchgate.net This underscores the general propensity of spiro[3.3]heptane systems containing heteroatoms to undergo ring-opening when subjected to strong acids.
| Scaffold/Precursor | Conditions | Outcome | Reference |
| 2,6-Diazaspiro[3.3]heptane derivatives | HCl in diethyl ether | Ring-opening | mdpi.com |
| 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane | Hydrobromic acid (HBr) solution | Oxetane ring-opening | researchgate.net |
Oxidation and Reduction Reactions of the Spirocyclic Core and its Derivatives
The 2,6-diazaspiro[3.3]heptane core itself, being a saturated heterocyclic system, is generally stable to common oxidizing and reducing agents. However, oxidation and reduction reactions are crucial in the synthesis of the scaffold and its functionalized precursors. These reactions typically target functional groups attached to the core or on intermediates leading to the final spirocycle.
In synthetic routes towards functionalized 2,6-diazaspiro[3.3]heptanes, oxidation of a primary alcohol on a precursor azetidine ring to an aldehyde is a key step. thieme-connect.de This transformation can be achieved using standard oxidation protocols, such as the Swern oxidation, which utilizes oxalyl chloride, triethylamine, and DMSO. thieme-connect.de
Reduction reactions are also extensively used. For example, reductive amination is a common method to introduce substituents onto the nitrogen atoms, which involves the reduction of an intermediate imine or iminium ion. thieme-connect.deresearchgate.net Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. thieme-connect.de Other reduction methods employed in the synthesis of the scaffold and related structures include the reduction of esters, amides (azetidinones), and nitriles using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or alane. thieme-connect.deresearchgate.net Furthermore, catalytic hydrogenation (e.g., H₂/Pd/C) is a standard method for removing benzyl protecting groups from the nitrogen atoms, a reduction process that yields the free secondary amine. mdpi.com
| Reaction Type | Substrate | Reagents & Conditions | Product |
| Oxidation | 1-Benzyl-3-chloromethylazetidin-3-yl)methanol | (COCl)₂, Et₃N, DMSO, CH₂Cl₂ (Swern Oxidation) | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde |
| Reduction | Imine intermediate | NaBH(OAc)₃ or NaBH₄ | Amine |
| Reduction | Chloroester precursor | Lithium aluminium hydride (LiAlH₄) | Chloroalcohol |
| Reduction | Azetidinone precursor | Hydroalane (AlH₃) | Azetidine |
| Reduction | N-Benzyl protecting group | H₂/Pd/C in methanol | Free secondary amine |
Computational Chemistry and Theoretical Studies on 2,6 Diazaspiro 3.3 Heptane Derivatives
Quantum Chemical Methods for Structural and Electronic Characterization (e.g., DFT, Ab Initio)
Quantum chemical methods are fundamental tools for elucidating the structural and electronic properties of 2,6-diazaspiro[3.3]heptane and its derivatives. Density Functional Theory (DFT) and ab initio calculations are frequently employed to predict molecular geometries, charge distributions, and other key electronic descriptors. researchgate.net
Studies using quantum mechanics (QM) have shown that the molecular volume of 2,6-diazaspiro[3.3]heptane analogues is approximately 9 to 13 ų larger than their corresponding piperazine (B1678402) counterparts, a direct consequence of the constrained spirocyclic geometry. nih.gov This altered topology results in an increased distance between the nitrogen atoms and a 90° twist in the orientation of the termini. nih.gov
DFT calculations have been instrumental in comparative studies. For instance, in the development of novel bioisosteres, DFT has been used to compute molecular descriptors that help explain the physicochemical properties and shape-related indices of new strained spiro heterocycles like 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) in comparison to piperazine. researchgate.net These calculations provide a theoretical foundation for understanding how the spirocyclic structure influences drug-likeness and target selectivity. researchgate.net
Table 1: Comparison of Calculated Properties for Piperazine and 2,6-Diazaspiro[3.3]heptane Analogues This table is a representative example based on findings from the literature; specific values can vary with substituents and computational methods.
| Property | Piperazine Analogue | 2,6-Diazaspiro[3.3]heptane Analogue | Reference |
|---|---|---|---|
| Molecular Volume Increase | - | ~9 - 13 ų larger | nih.gov |
| Terminal Atom Distance | Standard | Increased | nih.gov |
| Terminal Orientation | ~180° | ~90° twist | nih.gov |
| pKa | Lower | Higher (γ-heteroatom effect) | nih.gov |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of flexible molecules like the derivatives of 2,6-diazaspiro[3.3]heptane. pitt.edumdpi.com These methods allow researchers to understand the dynamic behavior of the spirocyclic system, which is crucial for predicting how these molecules will interact with biological targets. nih.gov
In drug discovery, MMFF94 force field calculations have been used to minimize the structures of 2,6-diazaspiro[3.3]heptane-containing ligands before docking them into protein binding sites. mdpi.com Following docking, MD simulations are performed to assess the stability of the ligand within the binding pocket. mdpi.com For example, the root mean square deviation (RMSD) of the ligand is calculated over nanosecond-scale simulations to evaluate its stability in a receptor like the σ2R. mdpi.com
These simulations provide insights into key interactions, such as salt bridges between the protonated nitrogen of the diazaspiro core and acidic residues like ASP29 in a protein, and can estimate binding energies. mdpi.com The conformational flexibility and the stability of these interactions over time are critical determinants of a compound's biological activity. mdpi.commdpi.com
Prediction of Molecular Geometry and Stability of Spirocyclic Systems
Computational methods are essential for predicting the three-dimensional geometry and thermodynamic stability of spirocyclic systems. The unique structure of 2,6-diazaspiro[3.3]heptane, with its central quaternary carbon connecting two azetidine (B1206935) rings, results in a rigid, non-planar conformation.
X-ray crystallography, often complemented by computational modeling, has confirmed the geometry of these systems. nih.gov Molecular models show that the 2-azaspiro[3.3]heptane ring system is about 1 Å longer than a similarly substituted piperidine (B6355638) ring. researchgate.net This difference in length and the distinct spatial trajectory of substituents are key features that computational models can predict, guiding the design of bioisosteres that can probe novel chemical space. researchgate.net
The stability of these compounds can also be assessed computationally. For instance, while 2,6-diazaspiro[3.3]heptane derivatives are generally stable, computational studies can help rationalize experimental observations, such as the ring-opening of the scaffold when treated with HCl, which led to the use of trifluoroacetic acid (TFA) as a preferred deprotection agent in certain synthetic sequences. mdpi.com
Analysis of Ring Strain and Spiro Conjugation Effects
The 2,6-diazaspiro[3.3]heptane framework is composed of two four-membered azetidine rings. Such small rings inherently possess significant ring strain, which influences their reactivity and conformation. Computational analysis allows for the quantification of this strain and the investigation of electronic effects like spiroconjugation.
Theoretical Insights into Reaction Mechanisms and Pathways (e.g., Dearomatizing Spirocyclization)
Computational chemistry provides critical insights into the mechanisms of reactions used to synthesize or modify spirocyclic systems. One important class of reactions is the dearomatizing spirocyclization, where an aromatic precursor is converted into a spirocyclic compound.
Theoretical studies, often using DFT, are employed to model the reaction pathways, identify transition states, and calculate activation energies. For example, hypervalent iodine-mediated oxidative dearomatizing spirocyclization of propargyl guanidines has been used to construct the core of spirocalcaridines. mdpi.com Computational modeling can help elucidate the mechanism, such as the initial activation of a urea (B33335) or guanidine (B92328) by the iodine reagent to form an electrophilic species that undergoes intramolecular cyclization. mdpi.com
In other cases, static DFT calculations alone may fail to reproduce experimental outcomes, necessitating the use of quasi-classical molecular dynamics simulations. chemrxiv.orgchemrxiv.orgnih.gov These more advanced methods can account for dynamic effects, such as the partitioning of a diradical intermediate between different reaction pathways, leading to the formation of unexpected spirocyclic intermediates. chemrxiv.orgchemrxiv.orgnih.gov Such theoretical insights are crucial for understanding and optimizing complex synthetic transformations. acs.org
Conformational Energy Profiling via Computational Approaches
Understanding the conformational energy profile of a molecule is essential for predicting its most stable shapes and the energy barriers between them. Computational methods are widely used to generate these profiles for complex molecules, including derivatives of 2,6-diazaspiro[3.3]heptane. nih.gov
The process often begins with a conformational search using methods like molecular mechanics to identify low-energy conformers. bohrium.com The energies of these conformers are then refined using higher-level quantum mechanical calculations, such as DFT or coupled-cluster theory, to provide a more accurate picture of their relative stabilities. nih.gov
For drug-like molecules, this analysis is critical. The ensemble of low-energy conformations represents the shapes the molecule is likely to adopt in solution and at its biological target. mdpi.com By analyzing the conformational energy profile, chemists can assess whether a designed molecule can adopt the necessary conformation (the "bioactive conformation") to bind effectively to its target protein, thereby providing a rational basis for structure-activity relationship studies. nih.gov
Applications of 2,6 Diazaspiro 3.3 Heptane Derivatives As Chemical Building Blocks
Contribution of Spiro[3.3]heptane Scaffolds to Expanding Chemical Space
Spiro[3.3]heptane scaffolds are at the forefront of efforts to expand the accessible chemical space for drug discovery. sigmaaldrich.com Traditional drug design has often relied on combining multiple "flat" chemical components, leading to molecules with limited three-dimensionality. sigmaaldrich.com Spirocyclic modules, particularly those containing strained four-membered rings like the spiro[3.3]heptane core, offer a solution by providing access to three-dimensional structures within a single, compact module. sigmaaldrich.comresearchgate.net
The rigid and dense nature of these spirocyclic frameworks results in spatially well-defined exit vectors for substituents. sigmaaldrich.comresearchgate.net This allows for a more precise and predictable exploration of the three-dimensional space around a core scaffold, a critical factor in optimizing interactions with biological targets. sigmaaldrich.comresearchgate.net By incorporating heteroatoms, as seen in 2,6-diazaspiro[3.3]heptane, the number of these exit vectors increases, further enhancing the ability to populate three-dimensional chemical space in novel ways. sigmaaldrich.com
The introduction of spiro[3.3]heptane motifs, including their aza-derivatives, into molecular design allows medicinal chemists to create innovative scaffolds that move away from the predominantly flat structures found in many screening libraries. researchgate.net This shift towards more sp³-rich, three-dimensional molecules has been correlated with improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and a higher success rate in clinical development. sigmaaldrich.comresearchgate.net For instance, the replacement of a benzene (B151609) ring with a spiro[3.3]heptane core has been shown to yield saturated, patent-free analogs of approved drugs with retained or even improved biological activity. nih.gov
2,6-Diazaspiro[3.3]heptane as a Bioisostere for Saturated Heterocycles
One of the most significant applications of 2,6-diazaspiro[3.3]heptane in medicinal chemistry is its role as a bioisostere for commonly used saturated heterocycles, most notably piperazine (B1678402). acs.orgrsc.org This application is rooted in the principle of bioisosterism, where a substituent or group is replaced by another with similar physical and chemical properties to enhance a molecule's biological activity or pharmacokinetic profile. spirochem.com
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design and modification of bioactive molecules. drugdesign.orgresearchgate.net The concept involves the substitution of atoms, ions, or groups that have similar size, shape, and electronic configuration. researchgate.netwiley-vch.de The goal is to create new compounds that retain the desired biological activity of a parent molecule while improving its pharmacodynamic, pharmacokinetic, or toxicological properties. researchgate.net
The factors considered for a bioisosteric replacement are multifaceted and include:
Size and Shape: The replacement should have a comparable molecular volume and geometry to fit into the same biological target. wiley-vch.de
Electronic Properties: Similarities in polarity, inductive effects, and hydrogen bonding capacity are crucial for maintaining key interactions with the target. wiley-vch.de
Solubility and Lipophilicity: These properties influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. researchgate.net
Chemical Reactivity: The stability and metabolic fate of the molecule can be altered through bioisosteric replacement. wiley-vch.de
Bioisosteric replacements can range from classical substitutions (e.g., -OH for -NH2) to non-classical ones, where larger functional groups or entire ring systems are interchanged. researchgate.net The use of 2,6-diazaspiro[3.3]heptane as a piperazine bioisostere falls into the category of non-classical, cyclic bioisosterism, offering a more rigid and structurally distinct alternative.
The utility of 2,6-diazaspiro[3.3]heptane as a bioisostere stems from its structural and electronic resemblance to piperazine, piperidine (B6355638), and morpholine (B109124), coupled with key differences that can be advantageous in drug design.
| Feature | 2,6-Diazaspiro[3.3]heptane | Piperazine | Piperidine | Morpholine |
| Core Structure | Two fused four-membered azetidine (B1206935) rings sharing a central carbon atom. | Six-membered ring with two nitrogen atoms at positions 1 and 4. | Six-membered ring with one nitrogen atom. | Six-membered ring with one nitrogen and one oxygen atom at positions 1 and 4. |
| Conformation | Rigid, constrained conformation. nih.gov | Flexible, exists in chair and boat conformations. ed.ac.uk | Flexible, predominantly chair conformation. ed.ac.uk | Flexible, chair conformation. ed.ac.uk |
| Nitrogen Atom Distance | The distance between the nitrogen atoms is altered compared to piperazine. nih.gov | Defined N-N distance in its chair conformation. | N/A | Defined N-O distance. |
| Vectorial Arrangement | Non-coplanar exit vectors from the nitrogen atoms, creating a distinct 3D orientation. nih.govnih.gov | Typically co-planar or axial/equatorial exit vectors. | Axial/equatorial exit vectors. | Axial/equatorial exit vectors. |
| Basicity (pKa) | Generally exhibits increased basicity compared to piperazine due to the γ-positioning of the second heteroatom, which reduces inductive electron withdrawal. nih.gov | Standard basicity for secondary amines in a six-membered ring. | Standard basicity for a secondary amine. | Lower basicity due to the electron-withdrawing effect of the oxygen atom. |
This table provides a general comparison. Specific values can vary based on substitution.
Quantum mechanics calculations show that the conformations of 2,6-diazaspiro[3.3]heptane derivatives and their piperazine counterparts differ significantly. nih.gov For example, the azaspiroheptane core can position a substituent further away than a piperazine ring, which can alter key interactions with a biological target. nih.gov While 2-oxa-6-azaspiro[3.3]heptane is considered a lengthened analog of morpholine, 2-azaspiro[3.3]heptane is about 1 Å longer than a similarly substituted piperidine. researchgate.net
The spirocyclic nature of 2,6-diazaspiro[3.3]heptane imparts a high degree of molecular rigidity. researchgate.netresearchgate.net Unlike the flexible chair and boat conformations of piperazine, the spiro[3.3]heptane scaffold has limited conformational freedom. researchgate.netresearchgate.net This rigidity is a desirable trait in drug design for several reasons:
Reduced Entropic Penalty upon Binding: A rigid molecule has less conformational entropy to lose when it binds to a target, which can lead to a more favorable binding affinity. nih.gov
Increased Target Selectivity: The well-defined shape of a rigid molecule can lead to more specific interactions with the intended target, reducing off-target effects. researchgate.netresearchgate.net
Predictable Vectorization: The fixed orientation of the substituents on the spiro[3.3]heptane core provides predictable vectors. sigmaaldrich.comresearchgate.netresearchgate.net This allows medicinal chemists to design molecules where the functional groups are precisely positioned in three-dimensional space to optimize interactions with a protein's binding site.
This predictable vectorization is a key advantage over more flexible scaffolds, where the spatial orientation of substituents is less certain.
Replacing a traditional saturated heterocycle with a 2,6-diazaspiro[3.3]heptane derivative is a powerful strategy to fine-tune a molecule's properties. For example, substituting the piperazine ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate led to a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity. rsc.org
Key properties that can be modulated include:
Lipophilicity (LogD): Counterintuitively, replacing a piperazine or morpholine with a 2,6-diazaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane, respectively, can lower the lipophilicity (logD) despite the addition of a carbon atom. This is often attributed to the increased basicity of the spirocyclic system, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH. nih.gov
Aqueous Solubility: The increased polarity and three-dimensionality of spiro[3.3]heptane-containing compounds can lead to improved aqueous solubility. sigmaaldrich.com
Metabolic Stability: The strained spirocyclic core can be more resistant to metabolic degradation compared to more common ring systems. sigmaaldrich.com
Basicity (pKa): The pKa of the nitrogen atoms in 2,6-diazaspiro[3.3]heptane is generally higher than in piperazine. This can be leveraged to enhance ionic interactions with acidic residues in a protein binding pocket. nih.gov
These design strategies allow for the optimization of a lead compound's ADME properties, potentially transforming a compound with poor drug-like characteristics into a viable clinical candidate. spirochem.com
Future Research Directions in 2,6 Diazaspiro 3.3 Heptane Chemistry
Development of Novel and Green Synthetic Methodologies
Current synthetic routes to the 2,6-diazaspiro[3.3]heptane core, while effective, can be lengthy and often rely on harsh reagents. For instance, some established methods require eight steps starting from a quaternary carbon fragment. researchgate.net A significant area of future research lies in the development of more concise, scalable, and environmentally sustainable ("green") synthetic strategies.
One promising approach involves the reductive amination of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde intermediate. thieme-connect.de This method allows for the introduction of various substituents and has been shown to be high-yielding and applicable for creating chemical libraries. thieme-connect.deresearchgate.net However, the initial preparation of the aldehyde intermediate still involves multiple steps, including a Swern oxidation, which uses reagents that are not ideal for large-scale, green manufacturing.
Future methodologies will likely focus on:
Reducing Step Count: Developing convergent syntheses that build the spirocycle in fewer steps will be a primary goal.
Avoiding Harsh Reagents: Replacing reagents like lithium aluminum hydride and those used in Swern oxidations with milder, safer alternatives is crucial.
Flow Chemistry: Implementing continuous flow processes for the synthesis of 2,6-diazaspiro[3.3]heptane and its derivatives could offer improved safety, scalability, and consistency compared to batch processing.
Catalytic Approaches: The use of catalytic methods, for instance, in the reductive amination steps, can reduce waste and improve efficiency. mdpi.com
Table 1: Comparison of Selected Synthetic Strategies for the 2,6-Diazaspiro[3.3]heptane Core
| Synthetic Approach | Key Intermediate(s) | Typical Reagents | Advantages | Disadvantages |
| Multi-step from Quaternary Carbon researchgate.net | Quaternary carbon fragment | Multiple, varied | Established | Lengthy (e.g., 8 steps) |
| Reductive Amination Route thieme-connect.de | 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde | LiAlH₄, (COCl)₂, NaBH(OAc)₃ | High-yielding, allows diversification | Multiple steps, uses harsh reagents |
| Palladium-Catalyzed Amination nih.govacs.org | N-Boc-2,6-diazaspiro[3.3]heptane | Palladium catalysts, ligands | Scalable, useful for aryl derivatives | Focuses on derivatization, not core synthesis |
Exploration of Underexplored Functionalization Strategies for Complex Derivatives
The functionalization of the 2,6-diazaspiro[3.3]heptane scaffold has predominantly focused on the two nitrogen atoms. A common strategy involves the use of a mono-protected intermediate, such as tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (N-Boc-2,6-diazaspiro[3.3]heptane), which allows for selective derivatization of the free secondary amine. nih.govacs.org This has been successfully used to create a variety of N'-aryl derivatives through palladium-catalyzed amination reactions. researchgate.netnih.gov
However, to generate more complex and diverse molecular architectures, future research must explore less conventional functionalization pathways. This includes the direct N-alkylation to produce compounds such as 2-Ethyl-2,6-diazaspiro[3.3]heptane . A practical route for synthesizing such N-alkyl derivatives utilizes a stepwise reductive amination where an aldehyde intermediate is reacted with an alkyl amine (like ethylamine) to form an imine, which is subsequently reduced. thieme-connect.de This method provides an excellent yield and a direct pathway to asymmetrically substituted scaffolds. thieme-connect.de
Future functionalization strategies should investigate:
Asymmetric Synthesis: Developing methods to control the stereochemistry at the spirocyclic center, especially when introducing substituents on the carbon framework.
C-H Activation: Directly functionalizing the carbon atoms of the azetidine (B1206935) rings would open up a vast new chemical space for creating novel derivatives.
Orthogonal Protection Strategies: Designing more sophisticated protection schemes to allow for the selective and sequential functionalization of both nitrogen atoms with different substituents.
Advanced Computational Modeling for Precise Property Prediction and Design
Computational chemistry is becoming an indispensable tool in drug discovery. For spirocyclic systems like 2,6-diazaspiro[3.3]heptane, in silico modeling can provide crucial insights into their conformational preferences and physicochemical properties, guiding the design of new derivatives before their costly and time-consuming synthesis.
Currently, computational methods are used to predict properties like lipophilicity (XlogP) and topological polar surface area (TPSA), which influence a molecule's pharmacokinetic profile. uni.lu For example, theoretical studies have been key in demonstrating the potential of this scaffold as a piperazine (B1678402) bioisostere. Future research will leverage more advanced computational modeling to:
Predict ADME Properties: Go beyond simple physicochemical properties to accurately model absorption, distribution, metabolism, and excretion (ADME) profiles of novel derivatives.
Quantum Mechanics (QM) Calculations: Use QM methods to understand the electronic properties of the scaffold and how they are tuned by different substituents, which can affect target binding and reactivity.
Virtual Screening: Screen large virtual libraries of 2,6-diazaspiro[3.3]heptane derivatives against biological targets to identify promising candidates for synthesis.
Off-Target Prediction: Model interactions with antitargets (e.g., hERG channels, CYPs) to proactively design molecules with better safety profiles.
Table 2: Selected Physicochemical Properties of 2,6-Diazaspiro[3.3]heptane and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| 2,6-Diazaspiro[3.3]heptane | C₅H₁₀N₂ | 98.15 | - |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | C₁₀H₁₈N₂O₂ | 198.26 | - |
| This compound uni.lu | C₇H₁₄N₂ | 126.20 | -0.1 |
Design of Next-Generation Spirocyclic Building Blocks with Tunable Properties
The success of the 2,6-diazaspiro[3.3]heptane scaffold has spurred interest in developing new spirocyclic building blocks with tailored properties. The inherent rigidity and defined three-dimensional geometry are key advantages that can be further exploited and refined.
Future research in this area will focus on creating a diverse "toolbox" of spirocyclic cores for medicinal chemists. This involves the strategic modification of the parent scaffold to modulate its size, shape, and electronic properties. Key directions include:
Heteroatom Variation: Introducing other heteroatoms (e.g., oxygen, sulfur) into the spirocyclic framework to create novel scaffolds like 2-oxa-6-azaspiro[3.3]heptane. These modifications can significantly alter properties such as solubility and hydrogen bonding capacity.
Ring Size Modification: Exploring related systems with different ring sizes, such as 2,6-diazaspiro[3.4]octane, to fine-tune the vectors and spatial arrangement of the functional groups. researchgate.net
Pre-functionalized Scaffolds: Synthesizing spirocyclic building blocks that already contain key functional groups (e.g., carboxylic acids, halogens) at specific positions on the carbon skeleton, providing convenient handles for further elaboration.
Bioisosteres for Other Motifs: Expanding the application of these spirocycles as bioisosteres for other common rings in medicinal chemistry beyond piperazine, such as piperidine (B6355638) and morpholine (B109124). researchgate.net
By systematically designing and synthesizing these next-generation building blocks, researchers can provide powerful new tools to tackle challenging biological targets and develop safer, more effective medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
